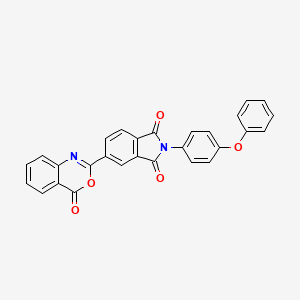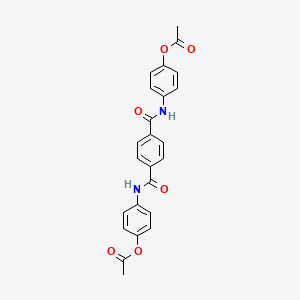![molecular formula C25H25N5O2 B3452278 N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3452278.png)
N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPEP selectively binds to the allosteric site of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity. This receptor is a G protein-coupled receptor that is coupled to the Gq protein. Activation of this compound by glutamate leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The inhibition of this compound by MPEP leads to a decrease in PLC activity and Ca2+ release, which ultimately leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models. MPEP has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments. It is a selective antagonist of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, which allows for the specific modulation of this receptor. It has been extensively studied in animal models and has been shown to have several therapeutic effects. However, MPEP also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPEP. One direction is the development of more potent and selective N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide antagonists. Another direction is the investigation of the role of this compound in other physiological and pathological processes. It is also important to investigate the long-term effects of MPEP on cognitive function and behavior. Finally, the development of a more effective delivery system for MPEP could improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied in scientific research due to its selective antagonism of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. This receptor is involved in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. MPEP has been shown to modulate these processes and is therefore a potential therapeutic agent for several disorders.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c31-25(26-11-12-29-13-15-32-16-14-29)22-18-24-27-21(19-7-3-1-4-8-19)17-23(30(24)28-22)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAYLFXVKEILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3'-methylenebis[6-(propionylamino)benzoic acid]](/img/structure/B3452216.png)

![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452230.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B3452232.png)
![4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452245.png)
![4-{[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B3452251.png)
![2-[(3,4-dichlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3452252.png)
methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3452255.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3452270.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3452280.png)

![4-{[4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B3452293.png)